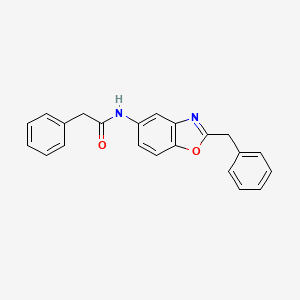
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.
Méthodes De Préparation
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole ring can be substituted with different functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that benzoxazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mécanisme D'action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct properties and potential applications .
Propriétés
Numéro CAS |
785836-64-8 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |
Clé InChI |
MBIFLGHNRXIRQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


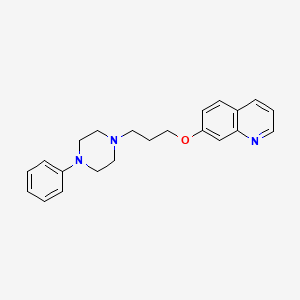
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)

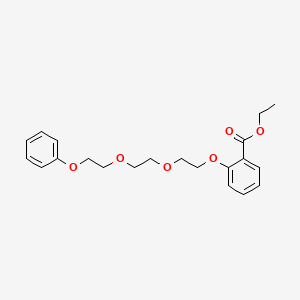
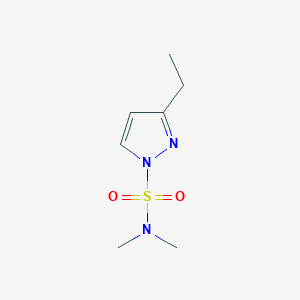


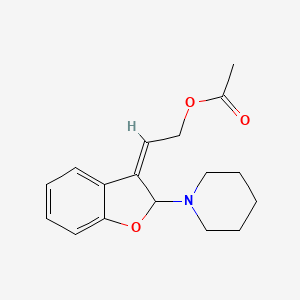
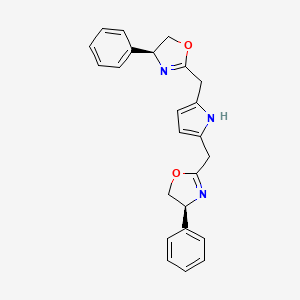
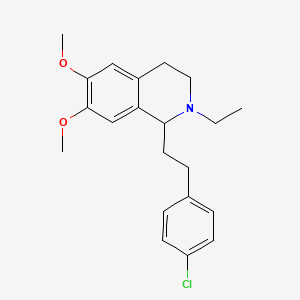
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
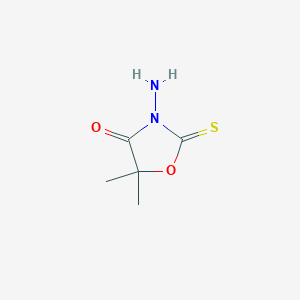
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
